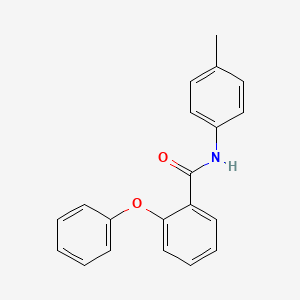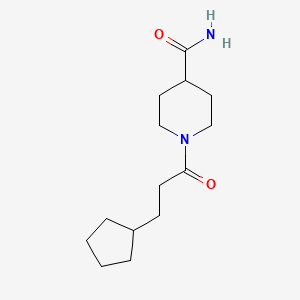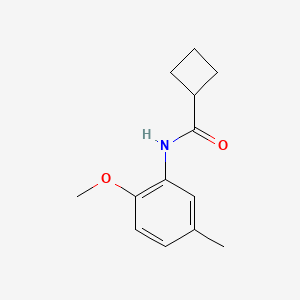![molecular formula C17H15NO2S2 B5801272 N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthalenesulfonamide derivatives typically involves reactions between naphthalene-based amines and sulfonyl chlorides under controlled conditions. For instance, Abbasi et al. (2015) described a process involving the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride under dynamic pH control to obtain various benzenesulfonamide derivatives (Abbasi et al., 2015). This method highlights the typical synthetic routes that may be adapted for producing N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide.
Molecular Structure Analysis
The molecular structure of naphthalenesulfonamide derivatives is elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry. Özer et al. (2009) detailed the characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including single-crystal X-ray diffraction studies, to determine the conformation and crystalline structure of these compounds (Özer et al., 2009). These techniques are crucial for analyzing the molecular structure of this compound.
Chemical Reactions and Properties
Naphthalenesulfonamide derivatives exhibit diverse chemical reactivity, largely depending on their molecular structure. For example, the introduction of different substituents can significantly alter their chemical behavior, as demonstrated in the synthesis and reactivity studies of various naphthalenesulfonamide compounds (Matsumoto et al., 2001). These studies provide a foundation for understanding the chemical properties of this compound.
Physical Properties Analysis
The physical properties of naphthalenesulfonamide derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. Research on related compounds, like the study by Seed et al. (2000), which investigated the transition temperatures and optical properties of various naphthalene derivatives, can offer insights into the physical properties of this compound (Seed et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability, and pH dependence, are key aspects of naphthalenesulfonamide derivatives. The research by Anjaiah et al. (2017), focusing on the synthesis and antimicrobial activity of 1-(arylthio)naphthalen-2-ols, highlights how structural variations impact chemical properties and biological activity (Anjaiah et al., 2017). Such studies are relevant for assessing the chemical properties of this compound.
Mecanismo De Acción
Target of Action
This compound may interact with a variety of proteins or enzymes, influencing their function and leading to downstream effects .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The compound’s interaction with its targets could lead to changes in the target’s conformation, activity, or localization, which could in turn affect downstream cellular processes.
Biochemical Pathways
Based on its structural similarity to other compounds, it might be involved in pathways related to cell signaling, metabolism, or gene expression . The downstream effects of these pathway alterations could include changes in cell growth, differentiation, or survival.
Result of Action
Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, such as signal transduction, gene expression, or cell cycle progression . These effects could ultimately impact the behavior of cells or tissues, potentially contributing to therapeutic or adverse effects.
Action Environment
The action, efficacy, and stability of N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide can be influenced by various environmental factors. These could include the physiological conditions within the body (such as pH, temperature, and the presence of other biomolecules), as well as external factors like diet, lifestyle, or co-administered medications . Understanding these influences can be crucial for optimizing the compound’s use and minimizing potential side effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-21-17-9-5-4-8-16(17)18-22(19,20)15-11-10-13-6-2-3-7-14(13)12-15/h2-12,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEAIHMCVLUEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)
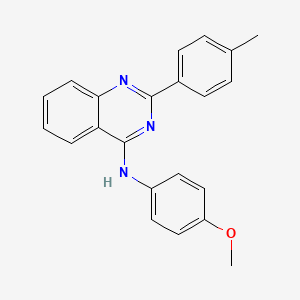

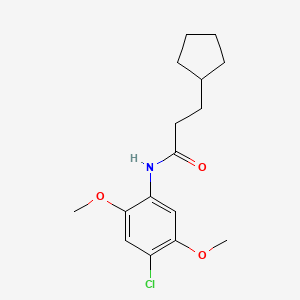

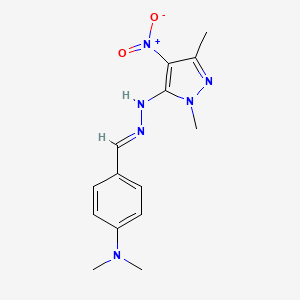
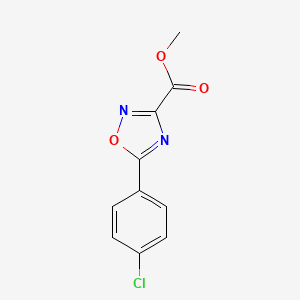
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
